

# Toxicological profile of Bis(2-ethylhexyl) terephthalate

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An In-depth Technical Guide on the Toxicological Profile of **Bis(2-ethylhexyl) terephthalate** (DEHTP)

### **Executive Summary**

Bis(2-ethylhexyl) terephthalate (DEHTP), also known as dioctyl terephthalate (DOTP), is a non-phthalate plasticizer used as a primary replacement for ortho-phthalates like bis(2-ethylhexyl) phthalate (DEHP) in a wide range of applications, including food contact materials, medical devices, and toys.[1][2][3] Its structural difference from DEHP—being a para-isomer instead of an ortho-isomer—significantly alters its metabolic and toxicological properties.[4] This document provides a comprehensive review of the current toxicological data for DEHTP, intended for researchers, scientists, and professionals in drug development. The available evidence suggests that DEHTP possesses a more favorable toxicological profile than DEHP, exhibiting low acute toxicity, a lack of genotoxic potential, and no evidence of the hepatic peroxisome proliferation or significant reproductive and developmental effects observed with DEHP at similar dose levels.[1][5][6]

#### **Chemical and Physical Properties**

DEHTP is a colorless, viscous liquid used to soften PVC plastics.[1] It is a high production volume chemical, with consumption increasing as it replaces regulated ortho-phthalates.[7]



Property	Value	Reference
Chemical Formula	C24H38O4	[1]
CAS Number	6422-86-2	[1]
Molecular Weight	390.56 g/mol	[8]
Physical State	Liquid	[7]
Melting Point	-48°C	[7][9]
Boiling Point	375°C	[7]

# **Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion**

DEHTP is metabolized differently than its ortho-phthalate isomer, DEHP, which is believed to contribute to its lower toxicity profile.[7] Following oral administration in rats, a significant portion of the DEHTP dose is eliminated unchanged in the feces, suggesting less complete absorption compared to DEHP.[4]

The primary metabolic pathway involves hydrolysis to mono(2-ethylhexyl) terephthalate (MEHT), followed by oxidative metabolism.[10] Key oxidative metabolites identified in human urine include mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHHTP) and mono(2-ethyl-5-carboxypentyl) terephthalate (MECPTP), which serve as biomarkers for DEHTP exposure.[11] [12] In a human study, after a single oral dose, the elimination half-times for these metabolites were approximately 7 hours.[7] A major metabolite is the carboxylic acid MECPTP.[12] Interestingly, a large fraction of MECPTP is eliminated in its free (unconjugated) form, which differs from the metabolism of DEHP's analogous metabolite.[12]



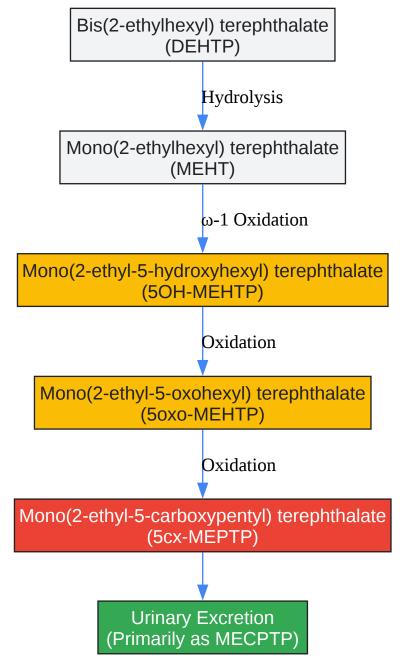


Figure 1: Simplified Metabolic Pathway of DEHTP

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Figure 1: Simplified Metabolic Pathway of DEHTP.

### **Acute Toxicity**

DEHTP exhibits low acute toxicity across multiple species and routes of exposure.



Species	Route	Endpoint	Value	Reference
Rat	Oral	LD50	>3200 mg/kg	[7]
Mouse	Oral	LD50	>3200 mg/kg	[7]
Rat	Oral	LD50	>5000 mg/kg	[9]
Guinea Pig	Dermal	LD50	>19,680 mg/kg	[7]

#### **Key Experimental Protocols**

Study: Acute Oral Toxicity in Rats and Mice (Eastman Kodak Co., 1975)[7]

- Test Substance: Di(2-ethylhexyl) terephthalate (DEHTP).
- Species: Rats and mice (strains not specified).
- · Administration: Oral gavage.
- Dose: A single dose, level reported as >3200 mg/kg.
- Observation Period: 14 days.
- Endpoints: Mortality, clinical signs of irritation or distress.
- Results: No mortality or signs of toxicity were observed during the 14-day period.

Study: Acute Dermal Toxicity in Guinea Pigs (Eastman Kodak Co., 1975)[7]

- Test Substance: Di(2-ethylhexyl) terephthalate (DEHTP).
- Species: Duncan-Hartley guinea pigs (one male per dose).
- Administration: Dermal application to depilated skin under occluded conditions for 24 hours.
- Dose Levels: 5, 10, or 20 mL/kg (approximately 4920, 9840, or 19,680 mg/kg).
- Observation Period: 14 days.



- Endpoints: Mortality, signs of systemic toxicity.
- Results: No signs of systemic toxicity were reported.[7]

## **Subchronic Toxicity**

Subchronic studies in rats indicate that DEHTP does not cause major organ or systemic toxicity at doses where DEHP shows significant effects.



Species	Route	Dose	Duration	Key Findings	Reference
Sprague- Dawley Rat	Dietary	0.5% (~277- 309 mg/kg/day)	90 days	No- Observed- Effect-Level (NOEL) established.	[6]
Sprague- Dawley Rat	Dietary	1.0% (~554- 618 mg/kg/day)	90 days	Slight effects on some hematology parameters; slight increases in relative liver weights (11.2% in males, 8.9% in females); no induction of hepatic peroxisomes.	[6][12]
Rat	Intravenous	Up to 381.6 mg/kg/day	4 weeks	No effect on survival, hematotoxicit y, immunotoxicit y, or hepatic, thyroidal, and reproductive functions.	[2]

#### **Key Experimental Protocols**

Study: 90-Day Oral Toxicology in Rats (Barber and Topping, 1995)[6]







- Test Substance: Di(2-ethylhexyl) terephthalate (DEHTP).
- Species: Sprague-Dawley rats (20 males and 20 females per group).
- · Administration: In the diet.
- Dose Levels: 0%, 0.1%, 0.5%, or 1.0% by weight.
- Duration: 90 days.
- Endpoints: Body weight, food consumption, hematology, clinical chemistry, organ weights, histopathology, and morphometric analysis of liver sections for peroxisome proliferation.
- Results: The study concluded a no-effect level of 0.5% in the diet. At 1.0%, only minor effects on liver weight and some blood parameters were noted, and importantly, DEHTP did not induce hepatic peroxisomes, a key effect seen with DEHP.[6]



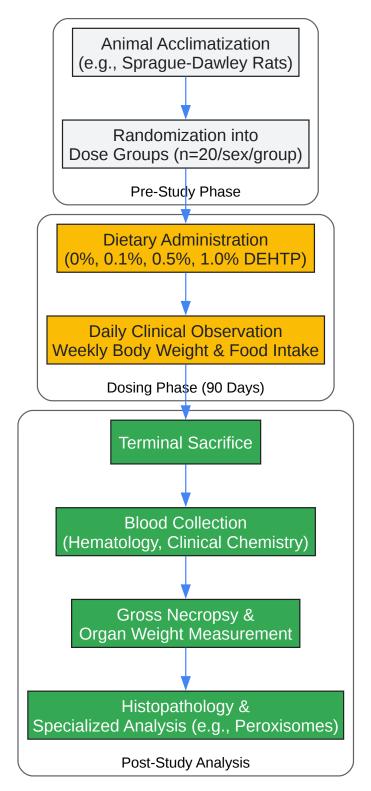


Figure 2: Workflow for a 90-Day Subchronic Oral Toxicity Study

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Figure 2: Workflow for a 90-Day Subchronic Oral Toxicity Study.



#### **Chronic Toxicity and Carcinogenicity**

There is limited specific data on the chronic toxicity and carcinogenicity of DEHTP itself. However, its structural isomer DEHP has been classified by the International Agency for Research on Cancer (IARC) as a possible human carcinogen (Group 2B), based on rodent data.[13] The carcinogenic mechanism for DEHP in rodents is considered non-genotoxic and involves pathways like PPARa activation, which leads to hepatic peroxisome proliferation.[13] [14] Since DEHTP does not appear to cause peroxisome proliferation in rats, it is considered to have a lower carcinogenic potential.[1][6]

### Genotoxicity

DEHTP has been tested in a battery of genotoxicity assays and has been found to be non-genotoxic.[5]

Assay Type	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation	Salmonella typhimurium (Ames Test)	With and without S9	Negative	[5]
Mammalian Cell Gene Mutation	Chinese Hamster Ovary (CHO/HGPRT)	Not specified	Negative	[5]
Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	Not specified	Negative	[5]
Bacterial Reverse Mutation (Metabolite)	Salmonella typhimurium (Ames Test)	Not specified	Negative (for MEHT)	[5]

## **Key Experimental Protocols**

Study: Genetic Toxicology Testing of DEHT (Barber et al., 1994)[5]



- Test Articles: Di(2-ethylhexyl) terephthalate (DEHTP) and its metabolite mono(ethylhexyl) terephthalate (MEHT).
- Assays Conducted:
  - Ames Plate Incorporation Assay:Salmonella typhimurium strains were used to test for bacterial mutagenicity of DEHTP and MEHT, both with and without metabolic activation (S9 fraction).
  - CHO/HGPRT Mammalian Cell Mutagenicity Assay: Chinese hamster ovary (CHO) cells were used to assess the potential of DEHTP to induce forward mutations at the HGPRT locus.
  - In Vitro Chromosome Aberrations Assay: CHO cells were used to evaluate if DEHTP could induce structural chromosomal damage.
- Results: All test results for both DEHTP and its metabolite MEHT were negative, leading to the conclusion that DEHTP is not genotoxic.[5]

#### **Reproductive and Developmental Toxicity**

DEHTP shows a markedly lower potential for reproductive and developmental toxicity compared to DEHP. Studies in rats have not demonstrated the anti-androgenic or estrogenic effects that are characteristic of DEHP toxicity.



Species	Route	Dose	Duration	Key Findings	Reference
Rat (pregnant)	Not specified	750 mg/kg/day	Gestation	No anti- androgenic effects observed in male offspring.	[1]
Rat (immature female)	Not specified	Up to 2,000 mg/kg/day	Not specified	Uterotrophic assay indicated no estrogenic activity.	[1]

The French Agency for Food, Environmental and Occupational Health & Safety (ANSES) concluded that based on available information, DEHTP is not expected to pose health risks, is not considered toxic for reproduction, and has no alerts for potential endocrine-disrupting properties.[1]

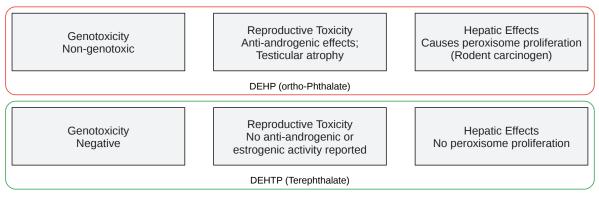


Figure 3: Comparative Toxicological Endpoints of DEHTP vs. DEHP



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#### Conclusion

**Bis(2-ethylhexyl)** terephthalate (DEHTP) presents a toxicological profile that is substantially different from and more favorable than its ortho-phthalate isomer, DEHP. Quantitative data from acute and subchronic studies demonstrate a low order of toxicity. Crucially, DEHTP is not genotoxic and does not induce the hepatic peroxisome proliferation in rodents that is linked to the carcinogenicity of DEHP.[5][6] Furthermore, available studies indicate a lack of reproductive and developmental toxicity, specifically the absence of anti-androgenic and estrogenic activity. [1] Based on the current body of evidence, DEHTP is considered a safer alternative to DEHP for use as a plasticizer in consumer and medical products.[1][2]

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